N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide typically involves the reaction of N-methylcyclohexanamine with 3-bromopropyl bromide. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous acetone or acetonitrile
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted amines, thiols, or ethers.
Elimination: Alkenes.
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Scientific Research Applications
N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its amine functionality.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide primarily involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This property makes it useful in biochemical studies and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloropropyl)-N-methylcyclohexanamine;hydrochloride
- N-(3-Iodopropyl)-N-methylcyclohexanamine;hydroiodide
- N-(3-Bromopropyl)-N-ethylcyclohexanamine;hydrobromide
Uniqueness
N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide is unique due to its specific bromopropyl group, which imparts distinct reactivity compared to its chloro or iodo analogs
Properties
IUPAC Name |
N-(3-bromopropyl)-N-methylcyclohexanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h10H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAAZHQAGEUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCBr)C1CCCCC1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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